Cas no 2227694-02-0 ((2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol)

(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol
- 2227694-02-0
- EN300-1920194
-
- Inchi: 1S/C10H11BrClFO/c1-6(14)2-3-7-8(11)4-5-9(12)10(7)13/h4-6,14H,2-3H2,1H3/t6-/m1/s1
- InChI Key: GELYROQIGAARRQ-ZCFIWIBFSA-N
- SMILES: BrC1=CC=C(C(=C1CC[C@@H](C)O)F)Cl
Computed Properties
- Exact Mass: 279.96658g/mol
- Monoisotopic Mass: 279.96658g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 3.7
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920194-5g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 5g |
$4475.0 | 2023-09-17 | ||
Enamine | EN300-1920194-0.1g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1920194-2.5g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1920194-0.25g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1920194-10g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1920194-1g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1920194-0.05g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1920194-5.0g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1920194-0.5g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 0.5g |
$1482.0 | 2023-09-17 | ||
Enamine | EN300-1920194-1.0g |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol |
2227694-02-0 | 1g |
$1543.0 | 2023-06-01 |
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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4. Caper tea
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol
Comprehensive Overview of (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol (CAS No. 2227694-02-0)
(2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol (CAS No. 2227694-02-0) is a chiral organic compound with significant potential in pharmaceutical and chemical research. This compound features a unique structure with a bromo, chloro, and fluoro substitution pattern on the phenyl ring, making it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeted therapies and enzyme inhibition.
The molecular formula of (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol is C10H11BrClFO, with a molecular weight of approximately 280.55 g/mol. Its chiral center at the (2R) position makes it particularly useful for stereoselective synthesis, a hot topic in modern medicinal chemistry. The presence of multiple halogens (bromo, chloro, and fluoro) enhances its reactivity, allowing for further functionalization in drug design.
One of the most searched questions about this compound is: "What are the applications of (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol in drug development?" This reflects the growing interest in halogenated compounds as key building blocks for small-molecule drugs. The compound's unique structure enables it to interact with biological targets, such as G-protein-coupled receptors (GPCRs) and kinases, which are critical in treating diseases like cancer and neurological disorders.
Another trending topic is the synthetic routes for (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol. Researchers often search for "efficient synthesis methods for chiral bromo-chloro-fluorophenyl derivatives", highlighting the demand for scalable and cost-effective production techniques. Recent advancements in asymmetric catalysis and green chemistry have improved the synthesis of such compounds, reducing waste and increasing yield.
The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are also frequently discussed. These properties are crucial for drug formulation and bioavailability, making (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol a subject of interest in pharmacokinetic studies. Its moderate lipophilicity suggests good membrane permeability, a desirable trait for central nervous system (CNS) drugs.
In the context of market dynamics, the demand for halogenated pharmaceutical intermediates like (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol is rising due to their versatility in drug design. Pharmaceutical companies are investing in high-purity chiral compounds to accelerate the development of next-generation therapeutics. This trend aligns with the increasing focus on personalized medicine and precision drug targeting.
From a regulatory perspective, (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol is not classified as a controlled substance, making it accessible for research purposes. However, researchers must adhere to good laboratory practices (GLP) and safety protocols when handling halogenated compounds. Proper storage and disposal are essential to ensure environmental and occupational safety.
Future research directions for (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol include exploring its potential in combination therapies and drug repurposing. With the rise of AI-driven drug discovery, this compound could be screened against novel biological targets, unlocking untapped therapeutic applications. Additionally, its role in proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies is an exciting area of investigation.
In summary, (2R)-4-(6-bromo-3-chloro-2-fluorophenyl)butan-2-ol (CAS No. 2227694-02-0) is a promising compound with broad applications in pharmaceutical research and drug development. Its unique structural features, combined with the growing demand for chiral intermediates, position it as a valuable tool for scientists exploring innovative therapies. As research progresses, this compound is likely to play a pivotal role in advancing precision medicine and next-generation drug discovery.
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